3-phenyl-1H-pyrazole-5-carbohydrazide

Anticancer Leukemia Cytotoxicity

3-Phenyl-1H-pyrazole-5-carbohydrazide (CAS 94033-64-4) is the essential unsubstituted reference for SAR studies, delivering baseline ERAP1 inhibition (IC50 43 μM) and K562 antiproliferative activity (pIC50 5.2). The free -CONHNH₂ group enables direct, one-step condensation with aldehydes—eliminating the hydrazinolysis required for ester precursors and accelerating hydrazone library synthesis. Head-to-head data against 3-(4-chlorophenyl) and 3-(4-methylphenyl) analogs provide a defined anchor for rational optimization. Available at 98% purity from multiple suppliers, this scaffold ensures reproducible inter-laboratory results. Choose this specific 3-phenyl variant to systematically explore 3-aryl substituent effects.

Molecular Formula C10H10N4O
Molecular Weight 202.217
CAS No. 94033-64-4
Cat. No. B2545340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-pyrazole-5-carbohydrazide
CAS94033-64-4
Molecular FormulaC10H10N4O
Molecular Weight202.217
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN
InChIInChI=1S/C10H10N4O/c11-12-10(15)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,15)(H,13,14)
InChIKeyPZNLKKRMQOCPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-pyrazole-5-carbohydrazide (CAS 94033-64-4): Chemical Profile and Procurement Baseline


3-Phenyl-1H-pyrazole-5-carbohydrazide (CAS 94033-64-4) is a pyrazole-5-carbohydrazide derivative with the molecular formula C10H10N4O and a molecular weight of 202.21 g/mol [1]. The compound features a pyrazole ring substituted at the 3-position with a phenyl group and at the 5-position with a carbohydrazide (-CONHNH₂) moiety, which serves as a key reactive handle for hydrazone formation and further derivatization [2]. Physical characterization indicates a melting point range of 204-210 °C and a predicted density of 1.314 ± 0.06 g/cm³ [1]. Commercially, this compound is available as a research-grade intermediate with typical purity specifications of 95-98%, suitable for pharmaceutical research and chemical synthesis applications . As a member of the pyrazole carbohydrazide class, it represents a versatile scaffold for generating structurally diverse hydrazone derivatives with potential biological activities [2].

Why In-Class Pyrazole Carbohydrazide Substitution Without Evidence-Based Selection Introduces Experimental Risk


Within the pyrazole-5-carbohydrazide scaffold family, seemingly minor structural variations produce substantial differences in target engagement, potency, and selectivity profiles. The core 3-phenyl-1H-pyrazole-5-carbohydrazide structure provides a defined pharmacophore that cannot be arbitrarily substituted with analogs bearing different substituents at the 3-aryl position or modifications to the hydrazide moiety without fundamentally altering the compound's biological fingerprint [1]. Structure-activity relationship (SAR) studies on related pyrazole-5-carbohydrazide derivatives have demonstrated that substituent identity at the pyrazole 3-position directly modulates enzyme inhibition potency and cellular activity profiles [2]. Furthermore, the free carbohydrazide (-CONHNH₂) group represents a critical functional handle for generating hydrazone derivatives, and substitution of this moiety with esters, amides, or other derivatives eliminates the capacity for downstream synthetic elaboration [3]. Consequently, procurement decisions for 3-phenyl-1H-pyrazole-5-carbohydrazide (CAS 94033-64-4) must be guided by the specific experimental requirements and synthetic objectives, rather than relying on generic in-class compound substitution.

Quantitative Differentiation Evidence for 3-Phenyl-1H-pyrazole-5-carbohydrazide (CAS 94033-64-4) Against Key Comparators


K562 Chronic Myelogenous Leukemia Cell Line Activity: pIC50 Comparison of Pyrazole Carbohydrazide Scaffolds

In a comparative screening of pyrazole carbohydrazide derivatives against the chronic myelogenous leukemia cell line K562, the 3-phenyl-1H-pyrazole-5-carbohydrazide scaffold demonstrated a pIC50 value of 5.2 [1]. This activity profile can be benchmarked against other pyrazole carbohydrazide derivatives evaluated in the same study, which exhibited pIC50 values ranging from 4.0 to 5.5 against K562 cells, placing the 3-phenyl substituted variant in the upper activity tier within this chemical series [1]. The unsubstituted pyrazole-5-carbohydrazide (R=H) as a baseline reference showed negligible activity, underscoring the critical contribution of the 3-phenyl substitution to the observed antiproliferative effect [1].

Anticancer Leukemia Cytotoxicity

ERAP1 Enzyme Inhibition: Potency Comparison of 3-Phenyl vs. 3-Substituted Pyrazole-5-carbohydrazides

A systematic evaluation of pyrazole-5-carbohydrazide derivatives as inhibitors of endoplasmic reticulum aminopeptidase 1 (ERAP1) revealed structure-dependent inhibitory potency [1]. The 3-phenyl substituted compound (R=H in the reported series, corresponding to the core 3-phenyl-1H-pyrazole-5-carbohydrazide scaffold) exhibited an IC50 of 43 μM against ERAP1 [1]. In direct comparison, the 3-(4-chlorophenyl) analog (R=Cl) demonstrated enhanced potency with an IC50 of 18 μM, while the 3-(4-methylphenyl) analog (R=CH₃) showed an IC50 of 27 μM [1]. This head-to-head data establishes a clear SAR gradient: the 3-phenyl unsubstituted core provides a defined baseline inhibitory profile from which substituent modifications can modulate potency.

Enzyme Inhibition ERAP1 Immuno-oncology

A549 Lung Cancer Cell Growth Inhibition: Comparative Evaluation of Hydrazone Derivatives

The 3-phenyl-1H-pyrazole-5-carbohydrazide core has been employed as a key synthetic intermediate for generating a series of hydrazone derivatives with defined activity against A549 lung adenocarcinoma cells [1]. SAR analysis revealed that compounds derived from this scaffold with calculated Log P values in the range of 3.12-4.94 demonstrated enhanced growth inhibitory effects on A549 cells [1]. Notably, the hydrazone derivative generated from condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with salicylaldehyde exhibited substantially greater inhibitory activity compared to other aldehyde-derived hydrazones in the same series [1]. This evidence establishes the parent carbohydrazide as a privileged precursor whose condensation partner selection dictates the ultimate biological outcome.

Lung Cancer Hydrazone Apoptosis

Synthetic Versatility: Hydrazone Derivatization as a Key Differentiation Point

The free carbohydrazide moiety (-CONHNH₂) at the 5-position of 3-phenyl-1H-pyrazole-5-carbohydrazide enables efficient condensation with aromatic aldehydes to generate structurally diverse hydrazone libraries [1]. This reactivity distinguishes it from pyrazole-5-carboxylic acid esters (e.g., ethyl 3-phenyl-1H-pyrazole-5-carboxylate) and pyrazole-5-carboxamides, which lack the nucleophilic hydrazide nitrogen required for facile hydrazone formation [2]. The resulting hydrazone derivatives have been systematically evaluated for anticancer activity, with structural variations at the aldehyde partner producing measurable differences in biological potency [1]. This reactivity profile positions 3-phenyl-1H-pyrazole-5-carbohydrazide as a preferred starting material for diversity-oriented synthesis programs requiring rapid generation of hydrazone-based compound collections.

Synthetic Intermediate Hydrazone Formation Library Synthesis

Evidence-Backed Application Scenarios for 3-Phenyl-1H-pyrazole-5-carbohydrazide (CAS 94033-64-4) in Research and Development


Medicinal Chemistry: Anticancer Lead Optimization Programs Targeting K562 Leukemia Models

The 3-phenyl-1H-pyrazole-5-carbohydrazide scaffold has demonstrated quantifiable antiproliferative activity against K562 chronic myelogenous leukemia cells with a pIC50 value of 5.2, positioning it as a validated starting point for lead optimization [1]. Researchers can utilize this core structure to generate focused hydrazone libraries with systematic variation at the aldehyde condensation partner, enabling SAR exploration while maintaining the 3-phenyl pyrazole pharmacophore that contributes to baseline activity. The established Log P window of 3.12-4.94 for optimal A549 cell growth inhibition provides additional design parameters for analog development [2].

Enzyme Inhibitor Development: ERAP1 and ERAP2 Targeting in Immuno-Oncology

With an experimentally determined IC50 of 43 μM against ERAP1, 3-phenyl-1H-pyrazole-5-carbohydrazide provides a defined SAR anchor point for structure-guided optimization of ERAP1/ERAP2 inhibitors [1]. The availability of head-to-head comparative data against 3-(4-chlorophenyl) (IC50 18 μM) and 3-(4-methylphenyl) (IC50 27 μM) analogs enables rational substitution design to enhance potency. This scaffold is particularly suitable for programs requiring systematic exploration of 3-aryl substituent effects on aminopeptidase inhibition, with the 3-phenyl variant serving as the essential unsubstituted reference compound for establishing baseline activity and selectivity profiles [1].

Synthetic Chemistry: Diversity-Oriented Synthesis of Hydrazone-Derived Compound Libraries

The free carbohydrazide functionality at the 5-position enables efficient, one-step condensation with diverse aromatic and heteroaromatic aldehydes to generate structurally varied hydrazone libraries [1]. This reactivity distinguishes 3-phenyl-1H-pyrazole-5-carbohydrazide from the corresponding ester and amide derivatives, which require additional synthetic manipulation before hydrazone formation. For high-throughput screening (HTS) library production or focused medicinal chemistry arrays, procurement of the pre-formed carbohydrazide eliminates the hydrazinolysis step described in patent literature for converting ethyl ester precursors [2], thereby reducing synthesis time and improving overall yield of the final hydrazone products [1].

Academic Research: Structure-Activity Relationship Studies on Pyrazole-Based Bioactive Molecules

Academic laboratories investigating pyrazole-based pharmacophores can utilize 3-phenyl-1H-pyrazole-5-carbohydrazide as a well-characterized building block for SAR studies. The compound's demonstrated activity profile across multiple targets—including K562 leukemia cells (pIC50 5.2) [1], A549 lung cancer cells (via hydrazone derivatives) [2], and ERAP1 (IC50 43 μM) [3]—provides multiple orthogonal assay entry points for evaluating structural modifications. The commercial availability of this compound at 95-98% purity from multiple vendors supports reproducible research outcomes and facilitates inter-laboratory data comparison, a critical consideration for academic collaborative projects and publication reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-phenyl-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.